molecular formula C6H8F2O2 B6226693 rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid, trans CAS No. 2277388-75-5

rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid, trans

Cat. No. B6226693
CAS RN: 2277388-75-5
M. Wt: 150.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid, trans (Rac-2-DFCA) is an organofluorine compound that has been studied for its potential applications in scientific research. Rac-2-DFCA has a wide range of properties, including its ability to be used as a building block for the synthesis of various compounds, its ability to be used as a catalyst for certain reactions, and its ability to act as a prodrug in certain biochemical and physiological processes.

Scientific Research Applications

Rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid, trans has a wide range of applications in scientific research. It can be used as a building block for the synthesis of various compounds, such as peptides, peptidomimetics, and other organofluorine compounds. It can also be used as a catalyst for certain reactions, such as the hydrolysis of esters and the hydrolysis of amides. In addition, it can be used as a prodrug in certain biochemical and physiological processes, such as the activation of certain enzymes and the inhibition of certain enzymes.

Mechanism of Action

The mechanism of action of rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid, trans is not yet fully understood. However, it is believed that the compound binds to certain enzymes, causing them to become active or inactive. It is also believed that the compound can interact with certain receptors, resulting in the activation or inhibition of certain biochemical and physiological processes.
Biochemical and Physiological Effects
rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid, trans has been shown to have a wide range of biochemical and physiological effects. It has been shown to activate certain enzymes, such as cyclooxygenase-2 and cytochrome P450 enzymes. It has also been shown to inhibit certain enzymes, such as acetylcholinesterase and histone deacetylase. In addition, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

Rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid, trans has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also relatively stable, making it suitable for use in long-term experiments. However, it is important to note that rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid, trans is a racemic mixture, meaning that it contains both the active and inactive forms of the compound. This can lead to unpredictable results in certain experiments.

Future Directions

Rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid, trans has potential for use in a wide range of future applications. It could be used to develop new drugs or treatments for various diseases and conditions. It could also be used to develop new catalysts for organic synthesis. In addition, it could be used to develop new materials, such as polymers and nanomaterials. Finally, it could be used to develop new analytical techniques, such as mass spectrometry or nuclear magnetic resonance spectroscopy.

Synthesis Methods

Rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid, trans can be synthesized using a variety of methods. The most common method is the reaction of 2,2-difluorocyclopropylacetic acid with 2-chloro-1-methyl-cyclopropane-1-carboxylic acid in the presence of a base. The reaction can be carried out in an aqueous solution at room temperature and yields a racemic mixture of the product. Other methods for the synthesis of rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid, trans include the reaction of 2,2-difluorocyclopropylacetic acid with an alkyl halide in the presence of a base, the reaction of 2,2-difluorocyclopropylacetic acid with a Grignard reagent in the presence of a base, and the reaction of 2,2-difluorocyclopropylacetic acid with an organometallic reagent in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid, trans involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,2-difluorocyclopropanecarboxylic acid", "methylmagnesium bromide", "1-bromo-3-methylcyclopropane", "lithium hydroxide", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Conversion of 2,2-difluorocyclopropanecarboxylic acid to its corresponding acid chloride using thionyl chloride", "Step 2: Addition of methylmagnesium bromide to the acid chloride to form the corresponding ketone", "Step 3: Reaction of the ketone with 1-bromo-3-methylcyclopropane in the presence of lithium hydroxide to form the desired cyclopropane intermediate", "Step 4: Hydrolysis of the cyclopropane intermediate with aqueous sodium hydroxide to form the corresponding carboxylic acid", "Step 5: Conversion of the carboxylic acid to its corresponding acid chloride using acetic anhydride and pyridine", "Step 6: Addition of sodium hydroxide to the acid chloride to form the desired trans racemic mixture of the final product", "Step 7: Purification of the product by acidification with hydrochloric acid, extraction with ethyl acetate, and drying over sodium chloride" ] }

CAS RN

2277388-75-5

Product Name

rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid, trans

Molecular Formula

C6H8F2O2

Molecular Weight

150.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.